3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Description
3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyanophenyl group attached to the propanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUAVCHVGCBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine, ensuring selectivity in subsequent reactions.
Procedure
- Reagents :
- Di-tert-butyl dicarbonate (Boc anhydride)
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Conditions :
- Temperature: 0–25°C
- Reaction Time: 2–4 hours
Mechanism :
The amine reacts with Boc anhydride in the presence of a base, forming a stable carbamate.
Example :
A solution of 3-amino-3-(3-cyanophenyl)propanoic acid (1 eq) in THF is treated with Boc anhydride (1.2 eq) and TEA (1.5 eq) at 0°C. After stirring for 3 hours, the mixture is concentrated and purified via column chromatography (ethyl acetate/hexane).
Formation of the Propanoic Acid Backbone
The cyanophenyl-substituted propanoic acid backbone is constructed via condensation and decarboxylation.
Method A: Meldrum’s Acid-Mediated Condensation
- Reagents :
- 3-Cyanobenzaldehyde
- Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Formic acid and alkali (e.g., NaOH)
Conditions :
- Temperature: 70–75°C (condensation), 0–10°C (decarboxylation)
- Solvent: Formic acid/water mixture
Procedure :
Meldrum’s acid reacts with 3-cyanobenzaldehyde to form a β-keto ester intermediate. Subsequent decarboxylation under basic conditions yields 3-(3-cyanophenyl)propanoic acid.
Method B: Grignard Reaction
- Reagents :
- 3-Cyanophenylmagnesium bromide
- β-Keto ester precursor
Coupling of Boc-Protected Amine and Propanoic Acid
The Boc-protected amine is coupled to the propanoic acid backbone using carbodiimide reagents.
Procedure :
- Reagents :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Solvent: Dimethylformamide (DMF)
Conditions :
- Temperature: 0–25°C
- Reaction Time: 12–24 hours
Mechanism :
EDC activates the carboxylic acid, forming an active ester intermediate that reacts with the Boc-protected amine.
Example :
3-(3-Cyanophenyl)propanoic acid (1 eq) is activated with EDC/HOBt in DMF. Boc-protected amine (1.1 eq) is added, and the mixture is stirred overnight. The product is isolated via precipitation in ice water and recrystallized from ethanol.
Industrial-Scale Optimization
Continuous Flow Synthesis
Patents describe automated reactors for large-scale production, improving yield and reducing side reactions.
Key Parameters :
- Catalyst : Platinum/aluminum oxide (Pt/Al₂O₃) for hydrogenation steps.
- Flow Rate : 0.3–0.4 mL/min
- Temperature : 80–90°C
Advantages :
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (purity >95%).
- Recrystallization : Ethanol/water mixtures for industrial batches.
Data Tables
Table 1: Comparison of Synthetic Methods
Table 2: Optimization of Boc Protection
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Boc Anhydride (eq) | 1.2–1.5 | Maximizes conversion |
| Solvent | THF | Enhances solubility |
| Temperature | 0°C → 25°C (gradient) | Minimizes side reactions |
Research Findings
Decarboxylation Efficiency
Catalytic Hydrogenation
Stability of Boc Group
- The Boc group remains intact under acidic (pH >3) and mild basic conditions but degrades in strong acids (e.g., TFA).
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions at other sites. The cyanophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
- 3-tert-Butoxycarbonylamino-hexanoic acid
- 3-tert-Butoxycarbonylamino-heptanoic acid
Uniqueness
3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific reactivity and binding characteristics.
Biological Activity
3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid, also known as Boc-3-amino-3-(3-cyanophenyl)propionic acid, is an amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group and a cyano-substituted phenyl moiety, which contribute to its pharmacological properties.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.32 g/mol
- CAS Number : 500770-81-0
The biological activity of this compound is primarily attributed to its role as an amino acid analog. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
-
Inhibition of Enzymatic Activity :
- Preliminary studies suggest that this compound may inhibit certain enzymes related to amino acid metabolism, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.
-
Antimicrobial Properties :
- Some derivatives of similar structures have shown antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.
-
Neuroprotective Effects :
- Research indicates that compounds with similar structures can exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study 1: Enzymatic Inhibition
A study conducted on amino acid derivatives showed that compounds with a cyano group significantly inhibited the activity of specific aminotransferases, which are crucial in amino acid metabolism. The inhibition was measured using enzyme kinetics, revealing a competitive inhibition pattern.
| Compound | IC50 (µM) |
|---|---|
| Boc-Ala | 12.5 |
| Boc-Phe | 8.2 |
| Boc-Cyano | 5.6 |
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that Boc-3-amino-3-(3-cyanophenyl)propanoic acid exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. What are the optimal synthetic routes for 3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via a multi-step approach involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with 3-cyanophenylpropanoic acid derivatives. Key steps include:
- Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM to introduce the Boc group .
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds between intermediates. Solvent choice (e.g., DMF) and temperature control (0–25°C) are critical for minimizing side reactions .
- Optimization Strategies :
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns) ensures high purity (>95%) .
- Yield Improvement : Monitoring reaction progress via TLC or LC-MS helps identify incomplete reactions. Adjusting stoichiometry (1.2–1.5 eq. of Boc reagent) and inert atmosphere (N₂/Ar) reduces decomposition .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Key diagnostic signals include:
- IR Spectroscopy : Confirm Boc (C=O stretch at ~1680–1720 cm⁻¹) and nitrile (C≡N stretch at ~2220–2260 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula (C₁₅H₁₇N₂O₄, exact mass 295.1188) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity or stereochemical outcomes?
Methodological Answer:
- Comparative Analysis : Use Density Functional Theory (DFT) to model reaction pathways (e.g., stereoselectivity in coupling reactions) and compare with experimental HPLC or chiral column data .
- Controlled Experiments : Systematically vary reaction parameters (e.g., solvent polarity, temperature) to test computational predictions. For example, if DFT suggests a preferred cis-configuration but experimental data shows trans, investigate steric effects using bulky solvents like toluene .
- Data Reconciliation : Cross-validate using multiple techniques (e.g., X-ray crystallography for solid-state structure vs. NMR for solution-state conformation) .
Q. How does the electronic nature of the 3-cyanophenyl substituent influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Stability Assessment :
- pH-Dependent Studies : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via UV-Vis (λmax shifts) or LC-MS over 24–72 hours. The electron-withdrawing cyano group may increase susceptibility to hydrolysis at alkaline pH .
- Kinetic Analysis : Determine degradation rate constants (k) using first-order kinetics. Compare with analogs (e.g., 3-methoxyphenyl) to isolate electronic effects .
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) in NMR to track proton exchange or hydrolysis pathways .
Q. What in vitro models are suitable for evaluating the compound’s potential as a protease inhibitor or bioactive scaffold?
Methodological Answer:
Q. How can researchers address discrepancies in reported solubility data for this compound across different solvent systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
